molecular formula C30H45N3O9S B593415 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione CAS No. 537695-15-1

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione

Cat. No.: B593415
CAS No.: 537695-15-1
M. Wt: 623.762
InChI Key: PJVSKAKTGJJITI-PDGFTGTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is a compound derived from the prostaglandin D2 series. It is known for its potent anti-inflammatory properties and its role as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ). This compound has been extensively studied for its involvement in various biological processes, including inflammation, apoptosis, and cellular signaling pathways .

Scientific Research Applications

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of 15-deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) is Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a member of the nuclear hormone superfamily of ligand-activated transcriptional factors . It plays an important role in lipid metabolism and bone metabolism .

Mode of Action

15d-PGJ2 is a well-recognized natural ligand of PPARγ and possesses anti-inflammatory properties . It interacts with PPARγ, leading to the differentiation of fibroblasts into adipocytes . It also inhibits the proliferation of cancer cell lines . Moreover, 15d-PGJ2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to H2O2 .

Biochemical Pathways

15d-PGJ2 modulates the adhesion process by inhibiting the TNFα induced IKK-NF-κB pathway . It also prevents reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress . Furthermore, 15d-PGJ2 promotes the formation of marrow adipocytes and inhibits the formation of osteoblasts, resulting in bone loss .

Pharmacokinetics

It’s known that 15d-pgj2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to h2o2 , suggesting it may have good bioavailability.

Result of Action

15d-PGJ2 induces apoptosis in a number of cell types including human lung cancer cells, synoviocytes, and macrophages . It also prevents reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress . Moreover, it can inhibit inflammation at multiple steps .

Action Environment

The action of 15d-PGJ2 can be influenced by environmental factors such as oxidative stress . For example, under inflammatory conditions, 15d-PGJ2 can inhibit the TNFα induced IKK-NF-κB pathway . It’s also worth noting that the effects of 15d-PGJ2 can vary depending on cell type .

Future Directions

Understanding the structure, synthesis, and functional mechanisms of 15d-PGJ2 is important to develop preventive agents and limit the progression of associated diseases . Further studies are needed to explore the health benefits of 15d-PGJ2 related to various diseases and the PPAR-γ signalling pathway .

Biochemical Analysis

Biochemical Properties

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione interacts with various enzymes, proteins, and other biomolecules. It is a selective PPARγ and a covalent PPARδ agonist . It plays a crucial role in the regulation of intracellular signaling pathways through the covalent modification of cellular proteins .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. It has been reported to prevent H2O2-induced cytotoxicity in primary human retinal pigment epithelial cultures and in ARPE-19 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can covalently react via the Michael addition reaction with critical cellular nucleophiles, such as the free cysteine residues of proteins . This covalent modification of cellular proteins may be one of the most important mechanisms by which this compound induces many biological responses involved in the pathophysiological effects associated with inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that pretreatment of cells with 1 μM this compound led to a modest decrease in reactive oxygen species generation, and a significant restoration of mitochondrial membrane potential .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a metabolite of PGD2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-deoxy-Delta12,14-Prostaglandin J2 involves the dehydration of prostaglandin D2. This reaction can be catalyzed by albumin or occur spontaneously under physiological conditions. The resulting product, 15-deoxy-Delta12,14-Prostaglandin J2, can then be conjugated with glutathione through a Michael addition reaction, where the electrophilic α,β-unsaturated ketone moiety of the prostaglandin reacts with the thiol group of glutathione .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of prostaglandin D2, followed by its conversion to 15-deoxy-Delta12,14-Prostaglandin J2 and subsequent conjugation with glutathione. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the original compound .

Comparison with Similar Compounds

Uniqueness: 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is unique due to its potent anti-inflammatory effects and its ability to modulate multiple signaling pathways through its interaction with PPARγ and NF-κB. This makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(Z)-7-[(1R,2E)-5-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-9-12-20-21(13-10-7-8-11-14-27(36)37)25(17-24(20)34)43-19-23(29(40)32-18-28(38)39)33-26(35)16-15-22(31)30(41)42/h6-7,9-10,12,21-23,25H,2-5,8,11,13-19,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b9-6+,10-7-,20-12+/t21-,22+,23+,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVSKAKTGJJITI-YPYHUWNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=C1C(C(CC1=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/1\[C@H](C(CC1=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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